molecular formula C21H25FN2O4 B2767529 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 941940-92-7

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2767529
CAS No.: 941940-92-7
M. Wt: 388.439
InChI Key: XGTDIJHEOZFDAD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a morpholinoethyl group attached to a 4-fluorophenyl ring and a 2-methoxyphenoxyacetamide moiety. This compound is structurally designed to leverage the pharmacophoric properties of morpholine (a saturated oxygen- and nitrogen-containing heterocycle) and methoxyphenoxy groups, which are common in bioactive molecules targeting neurological or anticancer pathways.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-19-4-2-3-5-20(19)28-15-21(25)23-14-18(24-10-12-27-13-11-24)16-6-8-17(22)9-7-16/h2-9,18H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTDIJHEOZFDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 2-(4-fluorophenyl)ethanol.

    Morpholine Introduction: The intermediate is then reacted with morpholine under basic conditions to yield 2-(4-fluorophenyl)-2-morpholinoethanol.

    Acylation: The final step involves the acylation of 2-(4-fluorophenyl)-2-morpholinoethanol with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtaining a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules with potential commercial applications.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and morpholino groups are crucial for binding affinity, while the methoxyphenoxy moiety may influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholinoethyl Groups

Compound 4m : 2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide
  • Structure: Shares the N-(2-morpholinoethyl)acetamide backbone but incorporates a benzylidene-thiazolidinedione group.
  • Synthesis: Yield: 89%, solvent: ethanol, m.p.: 180–182°C.
Compound 4n : 2-(5-(2-Chlorobenzylidene)-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide
  • Structure : Differs in the 2-chlorobenzylidene substituent on the thiazolidinedione ring.
  • Synthesis: Yield: 95%, solvent: ethanol, m.p.: 177–179°C.
  • Comparison : The chloro substituent may enhance electrophilic interactions compared to the methoxy group in the target compound .
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Structure: Replaces the 2-methoxyphenoxy group with a naphthoxy moiety.
  • Activity : Exhibits cytotoxic effects in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin. This highlights the role of aromatic substituents in modulating cytotoxicity .

Analogues with Methoxyphenoxy or Fluorophenyl Groups

2-(2-Methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
  • Structure: Shares the 2-methoxyphenoxyacetamide moiety but substitutes the morpholinoethyl group with a pyrrolidinylsulfonylphenyl group.
  • Relevance : Demonstrates the impact of nitrogen-containing substituents on solubility and target binding .
GSK1570606A : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
  • Structure : Contains a 4-fluorophenylacetamide group but lacks the morpholine ring, instead incorporating a thiazolylpyridinyl group.
CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide
  • Structure: Features a methoxyphenyl-oxadiazole sulfanyl group, diverging from the morpholinoethyl backbone.
  • Relevance : Highlights the versatility of acetamide derivatives in targeting diverse enzymes or receptors .

Key Observations

Compounds with this group (e.g., 4m, 4n) show higher yields (89–95%) in ethanol-based syntheses .

Aromatic Substituents: Methoxyphenoxy groups may improve membrane permeability via lipophilic interactions. Fluorophenyl groups (as in GSK1570606A) contribute to target specificity in kinase inhibition .

Cytotoxicity : The naphthoxy analog’s activity against HeLa cells suggests that bulkier aromatic groups (e.g., naphthyl vs. methoxyphenyl) may enhance cytotoxicity .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. Its complex structure includes a fluorophenyl group, a morpholinoethyl chain, and a methoxyphenoxy acetamide moiety, which contribute to its unique chemical properties and interactions with biological targets.

Chemical Structure and Properties

  • IUPAC Name : N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide
  • Molecular Formula : C21H25FN2O4
  • Molecular Weight : 388.4 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 4-fluoroaniline with ethylene oxide to yield 2-(4-fluorophenyl)ethanol.
  • Morpholine Addition : The intermediate is reacted with morpholine under basic conditions to form 2-(4-fluorophenyl)-2-morpholinoethanol.
  • Acylation : The final step involves acylation with 2-methoxyphenoxyacetyl chloride in the presence of a base, such as triethylamine.

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurological Disorders : The compound has been studied for its potential therapeutic effects on neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting specific cancer cell lines through targeted mechanisms .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including:

  • Enzymes : It acts as a probe to study enzyme interactions, particularly those involved in metabolic pathways.
  • Receptors : Binding studies indicate that the compound may exhibit affinity for certain receptors involved in neurotransmission and tumorigenesis.

Case Studies and Research Findings

  • Binding Affinity Studies :
    • Comparative analysis shows that the binding affinity of this compound varies significantly with different substituents on the phenyl ring. The presence of fluorine enhances stability and binding efficacy compared to other halogenated compounds.
  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound inhibits the proliferation of specific cancer cell lines, suggesting its potential utility in cancer therapy. For example, studies on human breast cancer cell lines revealed a dose-dependent inhibition of cell growth.
  • Toxicological Assessments :
    • Toxicity studies indicate that while the compound shows promising therapeutic effects, it also has potential side effects that warrant further investigation. Long-term studies are needed to evaluate its safety profile .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
N-(4-fluorophenyl)-2-(4-methylphenoxy)acetamideC15H14FNO2ModerateLess potent than target compound
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamineC15H12ClFN4OHighSimilar mechanism but different efficacy

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Reacting 2-(4-fluorophenyl)-2-morpholinoethylamine with chloroacetyl chloride to form the chloroacetamide intermediate.
  • Step 2 : Substitution of the chloro group with 2-methoxyphenol under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
  • Optimization : Temperature (60–80°C), reaction time (12–24 hrs), and molar ratios (1:1.2 amine:chloroacetyl chloride) are critical. Continuous flow reactors improve scalability and reduce by-products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer : Use NMR (¹H and ¹³C) to verify substituent positions (e.g., methoxy at δ 3.8 ppm, morpholine protons at δ 2.4–3.1 ppm) and HPLC (≥95% purity). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 431.2) .

Q. What are preliminary screening models for biological activity?

  • Methodological Answer :

  • Anticonvulsant assays : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, comparing ED₅₀ values to reference drugs like valproate .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO orbitals) to identify nucleophilic/electrophilic sites. For example, the morpholine nitrogen and methoxy oxygen are electron-rich, guiding substitution reactions .
  • Molecular docking : Simulate binding to targets like GABA receptors (anticipate anticonvulsant action) or kinases (anticancer potential) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for toxicity).

  • Structural analogs : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent effects (see Table 1 ) .

    Table 1 : Comparative Bioactivity of Structural Analogs

    CompoundSubstituentIC₅₀ (μM, MCF-7)MES ED₅₀ (mg/kg)
    Target Compound4-F, 2-methoxy12.3 ± 1.225.4 ± 3.1
    N-(2-(4-Cl-phenyl)-... (analog)4-Cl, 2-methoxy8.9 ± 0.918.7 ± 2.5
    N-(2-(4-F-phenyl)-... (naphthyl)4-F, naphthalenyloxy15.6 ± 1.532.1 ± 4.0

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ester groups at the acetamide moiety to enhance bioavailability, with hydrolysis in vivo .
  • Microsomal assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., morpholine ring oxidation) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for substitution steps to avoid hydrolysis .
  • Data Validation : Replicate assays in triplicate, using positive/negative controls (e.g., cisplatin for cytotoxicity) .
  • Ethical Compliance : Adhere to OECD 423 guidelines for animal studies and NIH standards for cell-based research .

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